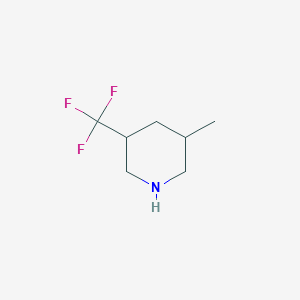![molecular formula C12H11F2N3 B15297035 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them attractive in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the generation of an azido radical from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide), which then adds to [1.1.1]propellane to form the desired product . The reaction conditions usually require mild temperatures and can be carried out in a variety of solvents.
Industrial Production Methods
Continuous flow processes, which have been developed for the synthesis of [1.1.1]propellane and its derivatives, could be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products
Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane.
Cycloaddition Reactions: Triazole-containing bicyclo[1.1.1]pentane derivatives.
Aplicaciones Científicas De Investigación
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, improving the pharmacokinetic properties of drug candidates.
Materials Science: Its unique structure makes it useful in the design of new materials with specific properties.
Synthetic Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane largely depends on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of benzene rings while offering improved solubility and metabolic stability . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds are also used as bioisosteres for ortho/meta-substituted arenes.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives have been synthesized for different applications, including as liquid crystals and molecular rotors.
Uniqueness
1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both azido and difluoro groups, which enhance its reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H11F2N3 |
|---|---|
Peso molecular |
235.23 g/mol |
Nombre IUPAC |
1-(azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H11F2N3/c13-12(14)10(8-16-17-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
STNPUFYJQHHTMD-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2(F)F)C3=CC=CC=C3)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


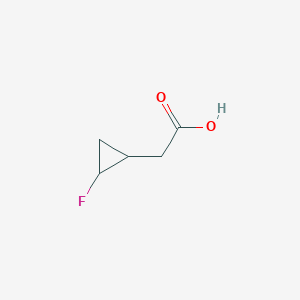
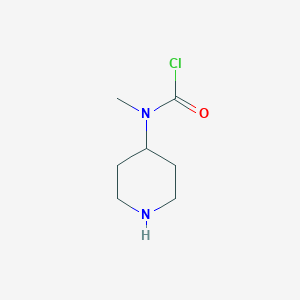
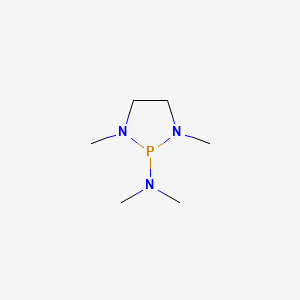
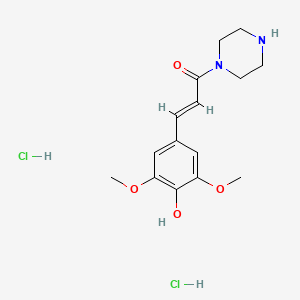
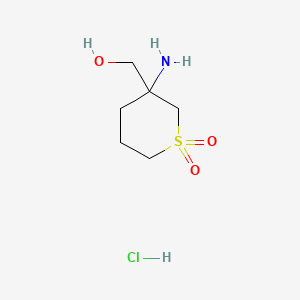
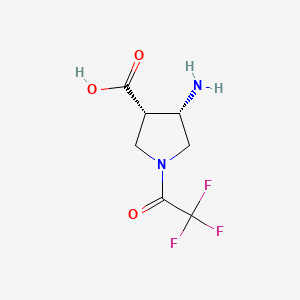

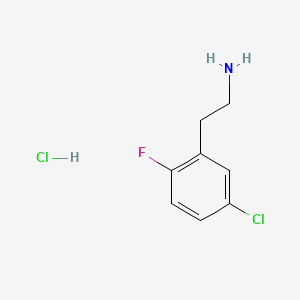
![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
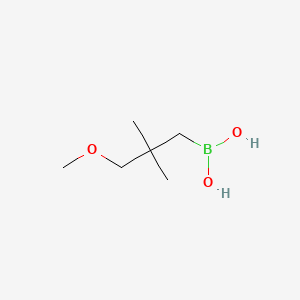
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
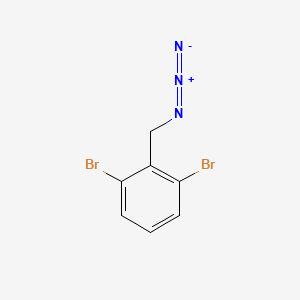
![2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B15297014.png)
